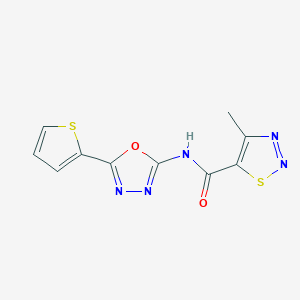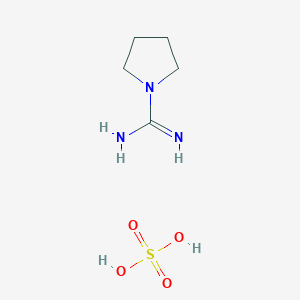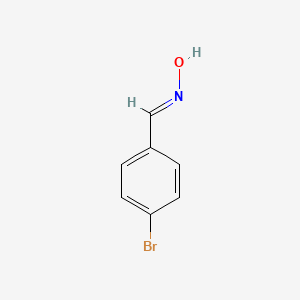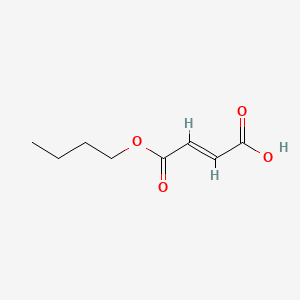
4-(benzylsulfanyl)-6-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)-6-chloropyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a benzylsulfanyl group and a chlorine atom on the pyrimidine ring makes this compound particularly interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds such as chalcones have been reported to exhibit antimalarial activity . They may act on Plasmodium species, the parasites responsible for malaria, by inhibiting the formation of β-hematin .
Mode of Action
It is suggested that related compounds may exert their antimalarial effects by inhibiting the formation of β-hematin . β-hematin is a crucial component in the lifecycle of the malaria parasite, and its inhibition can disrupt the parasite’s development and survival.
Biochemical Pathways
The inhibition of β-hematin formation suggests that the compound may interfere with heme detoxification in plasmodium species . This process is vital for the parasite’s survival as it allows the parasite to neutralize the toxic heme released during the digestion of host hemoglobin.
Result of Action
Based on the proposed mode of action, the compound could potentially lead to the death of plasmodium parasites by disrupting their heme detoxification process . This could result in the accumulation of toxic heme within the parasite, leading to its death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-6-chloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete substitution of the chlorine atom at the 4-position with the benzylsulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-6-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified benzylsulfanyl derivatives.
Scientific Research Applications
4-(Benzylsulfanyl)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylsulfanyl)-2-chloropyrimidine
- 4-(Benzylsulfanyl)-5-chloropyrimidine
- 4-(Benzylsulfanyl)-6-fluoropyrimidine
Uniqueness
4-(Benzylsulfanyl)-6-chloropyrimidine is unique due to the specific positioning of the benzylsulfanyl group and the chlorine atom on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-benzylsulfanyl-6-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJMTMHZRUDVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263276-30-8 |
Source


|
| Record name | 4-(benzylsulfanyl)-6-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6588079.png)
![3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6588086.png)
![benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate](/img/structure/B6588087.png)
![N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588094.png)
![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6588102.png)

![3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6588123.png)



![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)
![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)

